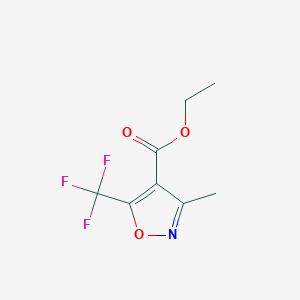
3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one, also known as BHMO, is an organic compound belonging to the oxazolidinone family of heterocyclic compounds. It is a versatile building block for the synthesis of a wide range of molecules, including pharmaceuticals, agrochemicals, and materials. BHMO has been studied for its potential applications in organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one has been studied for its potential applications in organic synthesis and medicinal chemistry. It has been used as a building block for the synthesis of a wide range of molecules, including pharmaceuticals, agrochemicals, and materials. 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one has also been used as a starting material for the synthesis of biologically active compounds such as inhibitors of monoamine oxidase, as well as for the synthesis of drugs for the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is not yet fully understood. It is believed that 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one acts as an inhibitor of monoamine oxidase, which is an enzyme involved in the metabolism of neurotransmitters in the brain. 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one also has been shown to have an inhibitory effect on the activity of other enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one have not yet been fully elucidated. However, studies have shown that 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one has an inhibitory effect on the activity of monoamine oxidase, cyclooxygenase, and lipoxygenase. In addition, 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one has been shown to have an anti-inflammatory effect in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one in laboratory experiments include its low cost and availability, its high reactivity, and its versatility as a building block for the synthesis of a wide range of molecules. However, the use of 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one in laboratory experiments is limited by its potential toxicity and its instability in the presence of strong bases and acids.
Direcciones Futuras
The potential applications of 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one are vast and varied. Future research should focus on further elucidating the biochemical and physiological effects of 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one, as well as exploring its potential as a starting material for the synthesis of drugs for the treatment of cancer and other diseases. Additionally, research should focus on improving the synthesis methods for 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one and developing new methods for the synthesis of molecules containing 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one. Finally, research should focus on exploring the potential of 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one as a building block for the synthesis of materials and agrochemicals.
Métodos De Síntesis
3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one can be synthesized through a variety of methods, including a three-step synthesis process. This process begins with the reaction of 4-bromophenol with ethyl chloroformate to form the ethyl ester of 4-bromophenol. This is then treated with sodium hydroxide to form 4-bromophenolate, which is then reacted with hydroxymethylenebisphosphonate to form 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one. Other methods for the synthesis of 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one include a one-step synthesis from 4-bromophenol and hydroxymethylenebisphosphonate, as well as a two-step synthesis from 4-bromophenol and diethyl oxalate.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one involves the reaction of 4-bromobenzaldehyde with glyoxal in the presence of ammonium acetate to form 3-(4-bromophenyl)-5-formyl-1,3-oxazolidin-2-one. This intermediate is then reacted with formaldehyde and sodium borohydride to yield the final product.", "Starting Materials": ["4-bromobenzaldehyde", "glyoxal", "ammonium acetate", "formaldehyde", "sodium borohydride"], "Reaction": ["Step 1: 4-bromobenzaldehyde is reacted with glyoxal in the presence of ammonium acetate to form 3-(4-bromophenyl)-5-formyl-1,3-oxazolidin-2-one.", "Step 2: The intermediate from step 1 is then reacted with formaldehyde and sodium borohydride to yield 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one."] } | |
Número CAS |
885951-58-6 |
Nombre del producto |
3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
Fórmula molecular |
C10H10BrNO3 |
Peso molecular |
272.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



